

Application Notes and Protocols for (S)-CR8 in High-Throughput Screening Assays

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Compound of Interest

Compound Name: (S)-CR8

Cat. No.: B1681607

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Introduction

(S)-CR8 is a potent and selective small molecule inhibitor with a dual mechanism of action, making it a compound of significant interest in drug discovery and chemical biology. Primarily, it functions as a competitive inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription. Additionally, **(S)-CR8** acts as a molecular glue, inducing the proteasomal degradation of cyclin K.^{[1][2]} This multifaceted activity provides multiple avenues for therapeutic intervention, particularly in oncology and neurodegenerative diseases.

These application notes provide detailed protocols for utilizing **(S)-CR8** in high-throughput screening (HTS) assays to identify and characterize its effects on both CDK activity and cyclin K degradation.

Mechanism of Action

(S)-CR8 exhibits two distinct but complementary mechanisms of action:

- **CDK Inhibition:** **(S)-CR8** is the S-isomer of CR8 and a potent, selective inhibitor of several cyclin-dependent kinases. It binds to the ATP pocket of CDKs, preventing the phosphorylation of their substrates and thereby arresting the cell cycle and inhibiting transcription.^[3]

- **Molecular Glue-Mediated Degradation:** **(S)-CR8** acts as a molecular glue to induce the degradation of cyclin K.^{[1][2]} It facilitates an interaction between the CDK12/cyclin K complex and the DDB1-CUL4-RBX1 (CRL4) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K.^[4]

Data Presentation

Table 1: Biochemical Activity of (S)-CR8 Against Cyclin-Dependent Kinases

Target	IC50 (μM)
CDK2/cyclin E	0.060
CDK2/cyclin A	0.080
CDK9/cyclin T	0.11
CDK5/p25	0.12
CDK1/cyclin B	0.15

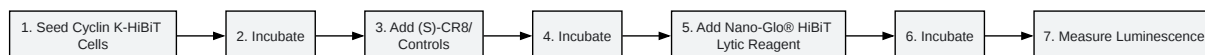
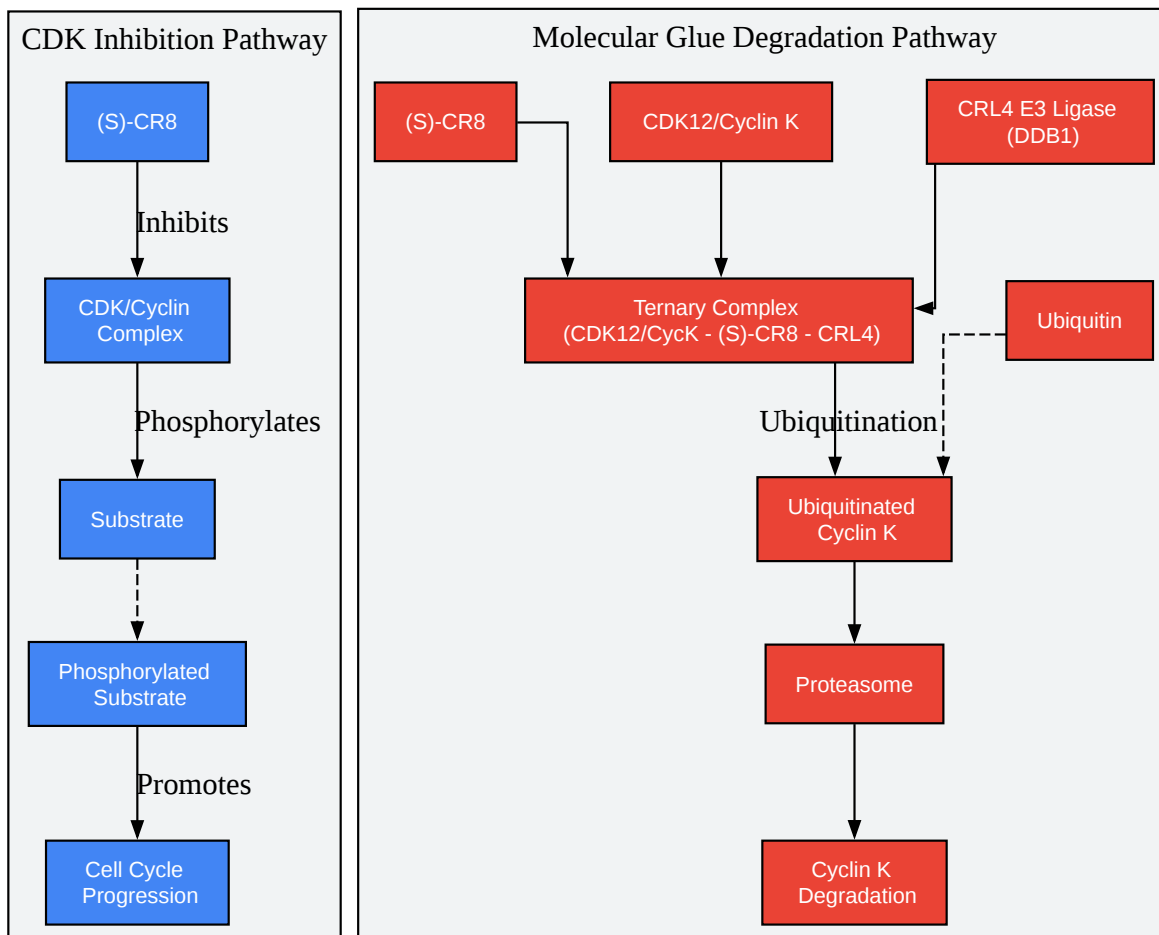
Data sourced from MedChemExpress.^[3]

Table 2: Cellular Activity of (S)-CR8

Cell Line	Assay	IC50 (μM)
SH-SY5Y (human neuroblastoma)	Cell Survival	0.40

Data sourced from MedChemExpress.^[3]

Signaling Pathway and Mechanism Visualization



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